molecular formula C23H24N4O3 B2456314 (3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021130-64-2

(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2456314
CAS RN: 1021130-64-2
M. Wt: 404.47
InChI Key: NTTQMGAIADZWID-UHFFFAOYSA-N
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Description

“(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound . It has a molecular formula of C20H24N2O4 . The compound is part of a family of compounds that are of potential interest due to their stability and ability to bind “privileged structures” through hydrogen-bonding .


Synthesis Analysis

The synthesis of this compound involves the use of catalytic protocols for the synthesis of organic compounds . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the potential bioactive compound with moderate yield, due to the retro-Michael reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the preparation of chalcone and triazole Michael-addition to chalcone . These reactions have good green metrics, indicating they are environmentally friendly .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.416 Da and a monoisotopic mass of 356.173615 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 555.7±50.0 °C at 760 mmHg, and a flash point of 289.9±30.1 °C . The compound has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .

Mechanism of Action

The exact mechanism of action of (3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to interact with various receptors, including the 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This compound has also been shown to reduce the levels of stress hormones, such as cortisol, in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is its unique chemical structure, which makes it a promising candidate for various therapeutic applications. This compound has also been shown to exhibit high potency and selectivity for its target receptors. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on (3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone. One area of interest is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of various neurological disorders, including schizophrenia, bipolar disorder, and anxiety disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.

Synthesis Methods

(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 6-phenylpyridazine-3-carboxylic acid. The resulting product is then treated with piperazine and trifluoroacetic acid to yield this compound in high yield and purity.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-20-10-8-18(16-21(20)30-2)23(28)27-14-12-26(13-15-27)22-11-9-19(24-25-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTQMGAIADZWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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